Nrf2/ARE Pathway Activation with Estrogen Receptor-Dependent Nephroprotection vs. Catalpol and 4-OH Regioisomer
In an ADR-induced nephropathy mouse model, rehmapicrogenin treatment significantly rescued serum creatinine (Scr), blood urea nitrogen (BUN), and urine albumin (U-ALB) levels while reducing ROS accumulation; both in vivo and in vitro, it activated the Nrf2/ARE pathway, and co-treatment with ICI 182780 (estrogen receptor antagonist) significantly reversed its protective effects [1]. In contrast, the 4-hydroxy regioisomer (CAS 62218-55-7) has only been characterized for generic free-radical scavenging activity without Nrf2 or estrogen receptor pathway data , and catalpol protects renal tissue through SIRT1 rather than Nrf2/ARE [2].
| Evidence Dimension | Renal function rescue ± estrogen receptor pathway dependence in ADR-nephropathy model |
|---|---|
| Target Compound Data | In vivo: Scr, BUN, U-ALB levels rescued (p<0.05 vs. ADR model); Nrf2/ARE activation demonstrated; ICI 182780 significantly reversed effects (p<0.05). In vitro: Nrf2/ARE activation confirmed in NRK-52E cells. |
| Comparator Or Baseline | Catalpol: renal protection via SIRT1 pathway, no estrogen receptor pathway reversal data. 4-OH regioisomer (CAS 62218-55-7): only generic antioxidant activity reported, no Nrf2/ARE or renal function data. |
| Quantified Difference | Rehmapicrogenin uniquely couples Nrf2/ARE activation with estrogen receptor pathway dependency; the reversal by ICI 182780 demonstrates mechanistic selectivity absent in catalpol and 4-OH isomer. |
| Conditions | ADR-induced nephropathy in BALB/c mice (in vivo); NRK-52E cells with MTT assay (in vitro). Wang et al., Biomed Pharmacother, 2021. |
Why This Matters
Enables targeted procurement for nephroprotection studies requiring Nrf2/ARE activation with estrogen receptor pathway engagement, which neither catalpol nor regioisomeric analogs provide.
- [1] Wang, M., et al. (2021). The nephroprotective effects and mechanisms of rehmapicrogenin include ROS inhibition via an oestrogen-like pathway both in vivo and in vitro. Biomedicine & Pharmacotherapy, 138, 111305. View Source
- [2] Zhang, J., et al. (2019). Catalpol alleviates adriamycin-induced nephropathy by activating the SIRT1 signalling pathway. British Journal of Pharmacology, 176(17), 3212–3227. View Source
